molecular formula C13H19ClOS B7784589 9-Chloro-1-(2-thienyl)-1-nonanone

9-Chloro-1-(2-thienyl)-1-nonanone

Cat. No.: B7784589
M. Wt: 258.81 g/mol
InChI Key: XUWGZRUTUDRZKR-UHFFFAOYSA-N
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Description

9-Chloro-1-(2-thienyl)-1-nonanone is an organic compound that belongs to the class of chlorinated ketones It features a nonane backbone with a chlorine atom at the 9th position and a thiophene ring attached to the first carbon of the ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1-(2-thienyl)-1-nonanone typically involves the following steps:

    Formation of the Nonane Backbone: The nonane backbone can be synthesized through a series of alkylation reactions starting from smaller alkyl halides.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-1-(2-thienyl)-1-nonanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted nonanones with various functional groups replacing the chlorine atom.

Scientific Research Applications

9-Chloro-1-(2-thienyl)-1-nonanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of novel materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Chloro-1-(2-thienyl)-1-nonanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and the ketone group are key functional moieties that contribute to its binding affinity and specificity. The chlorine atom can also play a role in enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    9-Chloro-1-(furan-2-yl)nonan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    9-Chloro-1-(pyridin-2-yl)nonan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

    9-Chloro-1-(benzothiophen-2-yl)nonan-1-one: Similar structure but with a benzothiophene ring instead of a thiophene ring.

Uniqueness

9-Chloro-1-(2-thienyl)-1-nonanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

9-chloro-1-thiophen-2-ylnonan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClOS/c14-10-6-4-2-1-3-5-8-12(15)13-9-7-11-16-13/h7,9,11H,1-6,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWGZRUTUDRZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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